2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione

PPAR Metabolic Syndrome Selective Modulator

2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 439108-61-9) is a synthetic organic compound of the 2-arylidene-1H-indene-1,3(2H)-dione class, characterized by a conjugated indene-dione core substituted with a para-heptylphenyl group. It is primarily recognized in the research and industrial sectors as a versatile chemical intermediate and a scaffold for pharmaceutical discovery, with documented use in patent literature for developing modulators of peroxisome proliferator-activated receptors (PPARs) and inhibitors of 5-lipoxygenase.

Molecular Formula C23H24O2
Molecular Weight 332.4 g/mol
CAS No. 439108-61-9
Cat. No. B3137585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione
CAS439108-61-9
Molecular FormulaC23H24O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C23H24O2/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)16-21-22(24)19-10-7-8-11-20(19)23(21)25/h7-8,10-16H,2-6,9H2,1H3
InChIKeyMDLWQKYIMSTWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione: Core Structural and Procurement Context


2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 439108-61-9) is a synthetic organic compound of the 2-arylidene-1H-indene-1,3(2H)-dione class, characterized by a conjugated indene-dione core substituted with a para-heptylphenyl group . It is primarily recognized in the research and industrial sectors as a versatile chemical intermediate and a scaffold for pharmaceutical discovery, with documented use in patent literature for developing modulators of peroxisome proliferator-activated receptors (PPARs) and inhibitors of 5-lipoxygenase [1][2]. While structurally related analogs exist with varying alkyl chain lengths, this specific heptyl-substituted derivative offers a distinct combination of physicochemical properties, including predicted density (1.128±0.06 g/cm³) and boiling point (503.2±50.0 °C), that define its utility in specific synthetic and formulation contexts .

Why Generic Substitution of 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione is Scientifically Unjustified


In-class substitution of 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione with a generic 2-arylideneindane-1,3-dione is scientifically invalid due to the pronounced structure-activity relationship (SAR) sensitivity of this scaffold [1]. The biological activity and physicochemical properties are critically dependent on the length and nature of the para-alkyl substituent on the phenyl ring [2]. For instance, while the heptyl-substituted derivative (CAS 439108-61-9) is explicitly claimed in patents for modulating PPARs and inhibiting 5-lipoxygenase, a hexyl or octyl analog (or a derivative with a different core substitution pattern) may exhibit a complete loss of target engagement or an unacceptable shift in pharmacokinetic profile, making interchangeability without direct comparative data a high-risk proposition [2][3]. Furthermore, the differential lipophilicity imparted by the heptyl chain (LogP ~4.1) directly impacts solubility, membrane permeability, and formulation behavior relative to shorter- or longer-chain congeners, rendering generic substitution unsuitable for research and industrial applications requiring consistent performance.

2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione: A Quantitative Evidence Guide for Scientific Selection


PPAR Modulation Selectivity and Side-Effect Profile Differentiates Heptyl Derivative from Full Agonists

The 2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione compound, when incorporated into broader indene derivative structures, is described in patent literature as a selective PPAR modulator (SPPARM) capable of activating PPARs without causing adverse side effects such as weight gain, cardiac hypertrophy, or edema, which are associated with classical full PPAR agonists like thiazolidine-2,4-diones (TZDs) [1]. This claim of improved safety is based on the rationale that selective modulation avoids full activation of PPARγ, the mechanism linked to TZD-induced toxicity [1].

PPAR Metabolic Syndrome Selective Modulator

Lipoxygenase Inhibitory Pathway Suggests Differential Anti-Inflammatory Potential

Patents covering the 2-(4-substituted)phenylmethylene derivative class, which includes the target compound, demonstrate utility as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene biosynthesis [1]. This mechanism of action differentiates the compound from non-steroidal anti-inflammatory drugs (NSAIDs) that act via cyclooxygenase (COX) inhibition, thereby offering a distinct therapeutic profile for conditions mediated by leukotrienes, such as asthma, allergy, and psoriasis [1].

5-Lipoxygenase Leukotriene Biosynthesis Inflammation

Heptyl Chain Lipophilicity (LogP 4.1) Differentiates Physical Properties for Formulation

The calculated partition coefficient (LogP) for 2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione is approximately 4.1 . This specific value, dictated by the heptyl side chain, represents a key differentiator from close analogs such as the hexyl derivative (predicted LogP ~3.6) or the octyl derivative (predicted LogP ~4.6) [1]. This difference in lipophilicity directly impacts the compound's aqueous solubility, membrane permeability, and potential for non-specific protein binding, which are critical parameters for in vitro assay design, in vivo pharmacokinetics, and the development of stable formulations .

Lipophilicity Formulation Physicochemical Property

Predicted Boiling Point Differentiates Thermal Stability Profile for Industrial Processes

The predicted boiling point for 2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione is 503.2 ± 50.0 °C at standard pressure . This relatively high boiling point is a consequence of its extended conjugated system and molecular weight (332.44 g/mol) . In industrial or synthetic process chemistry, this thermal stability profile is a quantifiable differentiator compared to lower molecular weight 2-arylideneindane-1,3-dione analogs, such as the 4-methylphenyl derivative (MW ~262.3 g/mol, predicted BP ~440 °C), which may be more volatile or less stable under high-temperature reaction conditions.

Thermal Stability Process Chemistry Physical Property

Optimal Research and Industrial Application Scenarios for 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione


Medicinal Chemistry: Scaffold for Designing Selective PPAR Modulators (SPPARMs)

Based on patent evidence that indene derivatives of formula (I) encompassing this core structure act as selective PPAR modulators without causing adverse side effects typical of TZDs [1], this compound is best applied as a lead-like scaffold for medicinal chemistry programs targeting metabolic disorders. The specific heptyl substitution may be critical for achieving the desired selectivity profile, making it a preferred starting point for synthesis and SAR exploration over analogs with different alkyl chain lengths.

Biological Research: Probing the 5-Lipoxygenase Pathway in Inflammation Models

Given the established activity of 2-(4-substituted)phenylmethylene derivatives as 5-lipoxygenase inhibitors [2], this compound is well-suited for use as a chemical probe in cellular and in vitro models of inflammation. It can serve to dissect the role of leukotrienes in diseases like asthma or psoriasis, providing a tool that is mechanistically distinct from COX-inhibiting NSAIDs.

Process Chemistry: Utilization in High-Temperature Synthetic Transformations

With a predicted boiling point exceeding 500 °C , this compound exhibits significant thermal stability. It is therefore a suitable candidate for reactions and processes conducted at elevated temperatures where more volatile analogs might be lost or degraded, such as in certain polymer synthesis, material science applications, or high-boiling solvent-mediated reactions.

Formulation Development: Reference Compound for Balancing Lipophilicity in Assay Design

The calculated LogP of approximately 4.1 positions this compound as a benchmark for moderately lipophilic small molecules. In an industrial or academic screening setting, it can be used as a reference standard to optimize assay conditions (e.g., DMSO tolerance, detergent concentration) for a library of compounds with similar physicochemical properties, ensuring robust and reproducible biological data.

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